molecular formula C26H26N2O5S B11287020 N-(2,4-dimethoxyphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B11287020
M. Wt: 478.6 g/mol
InChI Key: QUADBYQVPYFNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to an indole ring, and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, including the formation of the indole ring, the attachment of the methanesulfonyl group, and the coupling with the dimethoxyphenyl group. Common reagents used in these reactions include indole derivatives, methanesulfonyl chloride, and dimethoxybenzene. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; conditions vary depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE: shares similarities with other indole derivatives and methanesulfonyl-containing compounds.

    N-(3-AMINOMETHYL)PHENYL-N,N-DIMETHYLAMINE: Another compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide

InChI

InChI=1S/C26H26N2O5S/c1-18-8-10-19(11-9-18)17-34(30,31)25-15-28(23-7-5-4-6-21(23)25)16-26(29)27-22-13-12-20(32-2)14-24(22)33-3/h4-15H,16-17H2,1-3H3,(H,27,29)

InChI Key

QUADBYQVPYFNIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.